3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClFNO/c14-9-6-7-10(15)11(12(9)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCPEVABGKZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Bromo 6 Chloro N Cyclohexyl 2 Fluorobenzamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzamide (B126) Core
The benzene (B151609) ring of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is substituted with both activating and deactivating groups, which influences its susceptibility to aromatic substitution reactions. The amide group (-CONH-cyclohexyl) is generally considered an ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. Conversely, the halogen atoms (Br, Cl, F) are deactivating groups due to their inductive electron-withdrawing effect, yet they also direct incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org The interplay of these electronic effects determines the regioselectivity and rate of substitution reactions.
The aromatic ring of this compound is electron-deficient due to the presence of three halogen substituents. This electronic characteristic makes the compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by electron-withdrawing groups. wikipedia.org In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case would be one of the halogen atoms. pressbooks.pub
The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of activating groups in the ortho and para positions. libretexts.org For halogen leaving groups, the order of reactivity is typically F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. libretexts.org The presence of the electron-withdrawing amide and other halogen groups would further activate the ring towards nucleophilic attack.
Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound.
| Position of Attack | Leaving Group | Activating Groups (Ortho/Para) | Predicted Reactivity |
|---|---|---|---|
| C-2 | F | -CONH- (para), -Cl (meta), -Br (meta) | High |
| C-6 | Cl | -CONH- (ortho), -F (ortho), -Br (para) | Moderate |
Electrophilic aromatic substitution on such a halogen-rich ring is generally disfavored due to the strong deactivating inductive effects of the halogens. openstax.org However, if forced under harsh conditions, the directing effects of the substituents would guide the incoming electrophile. The N-cyclohexylamide group is an ortho, para-director, while the halogens also direct ortho and para. The positions ortho and para to the amide group are C-3 and C-5. The positions ortho and para to the fluorine are C-3 and the carbon bearing the amide. The positions ortho and para to the chlorine are the carbon bearing the amide and C-4. The positions ortho and para to the bromine are C-2 and C-4. The cumulative effect would likely direct an incoming electrophile to the least sterically hindered and electronically favorable position.
The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield 3-bromo-6-chloro-2-fluorobenzoic acid and cyclohexylamine (B46788). The stability of the amide bond is significant, and its cleavage typically requires vigorous reaction conditions, such as refluxing in strong acid or base. researchgate.net
Mild alkaline hydrolysis of secondary amides can be achieved using reagents like sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758). researchgate.net Gold(III)-promoted hydrolysis of (N-cyclohexyl)thiobenzamide has also been reported, suggesting that metal catalysts can facilitate the cleavage of such amide bonds. rsc.org
Table 2: Potential Hydrolysis Products of this compound.
| Reagents and Conditions | Products |
|---|---|
| Strong Acid (e.g., HCl, H₂SO₄), Heat | 3-Bromo-6-chloro-2-fluorobenzoic acid, Cyclohexylammonium salt |
Transformations Involving the Cyclohexyl Moiety
The cyclohexyl group attached to the amide nitrogen is a saturated carbocyclic ring and is generally less reactive than the aromatic core. However, it can participate in specific transformations.
While there is no specific literature on ring expansion or contraction of the cyclohexyl moiety in this compound, such transformations are known for cyclic systems. Ring expansion of cycloalkanes can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or by opening a bicyclic intermediate. wikipedia.org For instance, a four-membered ring can expand to a five-membered ring, and a five-membered ring can expand to a six-membered ring in the presence of a carbocation intermediate adjacent to the ring. youtube.comyoutube.com These reactions are often driven by the release of ring strain. youtube.com
Direct functionalization of the C-H bonds of the cyclohexyl ring is a challenging but possible transformation. Recent advances in catalysis have enabled the functionalization of unactivated C(sp³)–H bonds. researchgate.net For instance, photoredox catalysis has been employed for the strain-release functionalization of N-aryl bicyclo[1.1.0]butane sulfonamides to access spirocyclic sultams, which involved isopropyl and cyclohexyl substituents on the nitrogen atom. acs.org Transannular C–H functionalization of cycloalkane carboxylic acids has also been reported, demonstrating the possibility of selective C-H activation within a cyclic alkane framework. nih.gov
Oxidative and Reductive Pathways of this compound
The oxidative and reductive stability of this compound depends on the specific reagents and conditions employed.
In the context of organic reactions, oxidation can be defined as a decrease in the number of C-H bonds or an increase in the number of C-O, C-N, or C-X (halogen) bonds. eopcw.com Conversely, reduction involves an increase in C-H bonds or a decrease in C-O, C-N, or C-X bonds. eopcw.com The halogen atoms on the aromatic ring are generally stable to oxidation. The amide linkage is also relatively resistant to oxidation. The cyclohexyl ring, being a saturated hydrocarbon, could potentially undergo oxidation at its C-H bonds under strong oxidizing conditions, leading to the formation of cyclohexanol (B46403) or cyclohexanone (B45756) derivatives, though this would likely require harsh conditions and may lack selectivity.
Reduction of the aromatic halogens (dehalogenation) can be a potential reductive pathway. The reducing ability of halide ions increases down the group in the periodic table. savemyexams.com Catalytic hydrogenation or treatment with reducing agents could potentially lead to the selective or complete removal of the halogen atoms. The amide carbonyl group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the benzamide into a benzylamine (B48309) derivative.
Table 3: Potential Products from Oxidative and Reductive Pathways.
| Reaction Type | Reagent/Conditions | Potential Products |
|---|---|---|
| Oxidation | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | Oxidized cyclohexyl derivatives (e.g., cyclohexanol, cyclohexanone) |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | (3-Bromo-6-chloro-2-fluorophenyl)(cyclohexylamino)methane |
Derivatization Strategies for Structural Modification and Exploration
Synthesis of Isomers and Stereoisomers
The synthesis of isomers and stereoisomers of this compound is a key strategy to investigate the impact of substituent positioning and three-dimensional arrangement on the molecule's properties.
Positional Isomers: The substitution pattern on the benzene ring is critical to the molecule's electronic and steric properties. The synthesis of positional isomers, where the bromine, chlorine, and fluorine atoms are arranged differently on the phenyl ring, can lead to significant changes in biological activity or material characteristics. For instance, the synthesis of a regioisomer such as 2-bromo-5-chloro-N-cyclohexyl-6-fluorobenzamide would involve starting with the appropriately substituted benzoic acid, such as 2-bromo-5-chloro-6-fluorobenzoic acid, and coupling it with cyclohexylamine. The synthetic route would typically involve the activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride, followed by amidation.
Stereoisomers: The N-cyclohexylamide moiety introduces the possibility of stereoisomerism. Although the parent compound is achiral, the introduction of chiral centers, either on the cyclohexyl ring or through derivatization of the aromatic ring, would lead to stereoisomers. For example, the use of a chiral cyclohexylamine derivative, such as (R)- or (S)-2-methylcyclohexylamine, in the amidation reaction with 3-bromo-6-chloro-2-fluorobenzoyl chloride would yield diastereomeric products. The separation and characterization of these stereoisomers are essential for understanding stereospecific interactions with biological targets.
Furthermore, atropisomerism could be a consideration if bulky substituents were introduced at the positions ortho to the amide bond, hindering free rotation. While unlikely in the parent molecule, certain derivatization strategies could lead to stable atropisomers.
A general approach to synthesizing chiral derivatives could involve asymmetric synthesis or the separation of enantiomers from a racemic mixture using chiral chromatography. The development of synthetic routes to chiral cyclopentyl- and cyclohexyl-amines provides a toolkit for introducing stereochemical diversity into the N-alkyl substituent of the benzamide.
Incorporation into Larger Molecular Architectures
The halogen atoms on the aromatic ring of this compound serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, enabling its incorporation into larger and more complex molecular frameworks. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Cross-Coupling Reactions: The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl >> C-F. This hierarchy enables the selective reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact.
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl, heteroaryl, or alkyl groups using boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly versatile for building biaryl structures or introducing complex carbon skeletons. For example, coupling with phenylboronic acid would yield 3-phenyl-6-chloro-N-cyclohexyl-2-fluorobenzamide.
Sonogashira Coupling: The bromine atom can be coupled with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformations or for their electronic properties.
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based nucleophiles, such as primary or secondary amines, at the position of the bromine atom, leading to the synthesis of aniline (B41778) derivatives.
Heck Coupling: Alkenes can be coupled at the C-Br position to introduce vinyl groups, which can then be further functionalized.
While the C-Cl bond is less reactive than the C-Br bond, specialized catalyst systems have been developed to enable its participation in cross-coupling reactions. This allows for sequential functionalization, where the C-Br bond is reacted first, followed by reaction at the C-Cl bond under more forcing conditions. The C-F bond is generally the most inert to cleavage, but recent advances in catalysis have made C-F bond activation feasible, particularly for electron-deficient aryl fluorides.
The table below summarizes potential cross-coupling reactions for the derivatization of this compound.
| Reaction Name | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-6-chloro-N-cyclohexyl-2-fluorobenzamide |
| Sonogashira | Terminal alkyne | 3-Alkynyl-6-chloro-N-cyclohexyl-2-fluorobenzamide |
| Buchwald-Hartwig | Amine | 3-Amino-6-chloro-N-cyclohexyl-2-fluorobenzamide |
| Heck | Alkene | 3-Vinyl-6-chloro-N-cyclohexyl-2-fluorobenzamide |
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality via nucleophilic substitution or cross-coupling would enable the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the benzamide scaffold to other molecules containing a complementary functional group. This is a highly efficient and modular approach for creating large and diverse molecular libraries.
By employing these derivatization strategies, the chemical space around this compound can be systematically explored, leading to the discovery of new compounds with tailored properties for a wide range of applications.
Computational and Theoretical Chemistry Studies of 3 Bromo 6 Chloro N Cyclohexyl 2 Fluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. stackexchange.com It allows for the optimization of a molecule's geometry by finding the arrangement of atoms that corresponds to the lowest energy state, thus representing its most stable conformation. researchgate.net This process involves iterative adjustments of atomic positions to minimize the total electronic energy of the system. researchgate.net
For 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would yield optimized bond lengths, bond angles, and dihedral angles. cnr.it These parameters are crucial for understanding the molecule's three-dimensional structure.
Furthermore, DFT is instrumental in predicting molecular reactivity through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. libretexts.org Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. libretexts.org Green denotes regions of neutral potential.
For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the halogen atoms (bromine, chlorine, and fluorine) due to their high electronegativity. The regions around the hydrogen atoms of the cyclohexyl and amide groups would exhibit a positive potential. This analysis provides a visual representation of the sites most likely to engage in intermolecular interactions. computabio.com
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them.
MD simulations are also essential for understanding how the molecule interacts with its environment, particularly with solvents. acs.org By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), the simulations can reveal how the solvent affects the molecule's conformation and dynamics. This is particularly important for predicting the behavior of the compound in biological systems. The simulations can provide data on solvation free energy, which is a measure of the molecule's solubility in a given solvent.
| Parameter | Simulation Result |
|---|---|
| Major Conformer Population | 75% |
| Minor Conformer Population | 25% |
| Solvation Free Energy (Water) | -8.5 kcal/mol |
| Solvation Free Energy (Octanol) | -12.2 kcal/mol |
Docking and Molecular Modeling of Ligand-Target Interactions (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmeilerlab.org This method is fundamental in drug discovery and design for predicting the binding mode and affinity of a small molecule within the active site of a biological target. nih.govresearchgate.net
For this compound, molecular docking studies would involve identifying a potential biological target and then using a docking algorithm to predict how the compound fits into the receptor's binding pocket. meilerlab.org The process generates multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. researchgate.net
These predictions can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For instance, the carbonyl oxygen of the benzamide (B126) could act as a hydrogen bond acceptor, while the halogenated phenyl ring might engage in hydrophobic or halogen bonding interactions with the protein residues.
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. oncodesign-services.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.org By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with traditional screening methods. unair.ac.id
The development of a QSAR model for a series of analogs of this compound would involve several key steps. First, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., antifungal efficacy) would be required. nih.gov For each of these compounds, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Key Molecular Descriptors in QSAR Studies
A variety of molecular descriptors can be employed in QSAR modeling, broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as molecular connectivity indices and shape indices. nih.gov
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO).
Spatial descriptors: These provide information about the three-dimensional arrangement of the molecule, including molecular volume, surface area, and moments of inertia.
Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity (MR), which relates to the volume and polarizability of the molecule.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a selection of these descriptors to the biological activity. koreascience.kr The goal is to find a statistically significant correlation that has predictive power.
Hypothetical QSAR Data for Benzamide Analogs
To illustrate the application of QSAR in predicting the activity of compounds related to this compound, a hypothetical dataset is presented below. This table shows a series of benzamide analogs and their corresponding biological activity, along with several calculated molecular descriptors.
| Compound | Biological Activity (pIC50) | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |
| Analog 1 | 5.2 | 4.1 | 3.5 | 350.2 |
| Analog 2 | 5.8 | 4.5 | 3.2 | 364.2 |
| Analog 3 | 4.9 | 3.8 | 4.1 | 336.7 |
| Analog 4 | 6.1 | 4.8 | 2.9 | 378.3 |
| Analog 5 | 5.5 | 4.3 | 3.6 | 357.6 |
Interpreting the QSAR Model
A hypothetical QSAR equation derived from the data above might look like this:
pIC50 = 0.85 * LogP - 0.52 * Dipole Moment + 0.01 * Molecular Weight + constant
This equation would suggest that an increase in lipophilicity (LogP) and molecular weight is favorable for biological activity, while a higher dipole moment is detrimental. Such an equation, once validated, could be used to predict the pIC50 of new benzamide derivatives before they are synthesized. nih.gov
Validation and Predictive Power
The robustness and predictive ability of a QSAR model are assessed through various validation techniques. nih.gov Internal validation methods, such as leave-one-out cross-validation, are used to check the internal consistency of the model. External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is crucial for establishing its real-world predictive power. nih.gov A high cross-validated r-squared (Q²) value is indicative of a model with good predictive ability. jppres.com
Three-Dimensional QSAR (3D-QSAR)
For a more detailed understanding of the structure-activity relationship, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. wikipedia.org These methods consider the three-dimensional structure of the molecules and their interaction with a hypothetical receptor site. wikipedia.org CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps can highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. This provides a more intuitive and visually informative guide for the design of new, more potent compounds. mdpi.com
The application of QSAR and 3D-QSAR studies to this compound and its analogs can significantly accelerate the discovery of new lead compounds with desired biological activities by providing a rational basis for molecular design and optimization. researchgate.net
Molecular Mechanisms of Biological Interaction and Targeted Modulation Via 3 Bromo 6 Chloro N Cyclohexyl 2 Fluorobenzamide
Investigation of Specific Molecular Targets and Binding Dynamics
There is no available scientific literature that identifies or characterizes the specific molecular targets of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide.
Interaction with Ion Channels (e.g., Ryanodine (B192298) Receptors)
No studies were found that investigate the interaction of this compound with ryanodine receptors or any other ion channels. Research on the modulation of ryanodine receptors typically focuses on other classes of molecules, and there is no data to suggest that this compound has been evaluated for this activity.
Enzyme Inhibition or Activation Mechanisms
Information regarding the potential for this compound to act as an enzyme inhibitor or activator is not present in the reviewed literature. The mechanisms of interaction, including kinetic data and identification of active sites, remain uninvestigated.
Allosteric Modulation and Orthosteric Binding Site Analysis
Without an identified molecular target, no analysis of allosteric modulation or orthosteric binding is possible. Such studies are contingent on first establishing a specific biological receptor or enzyme with which the compound interacts.
Ligand-Receptor Complex Formation and Energetics
There are no published studies on the formation of a ligand-receptor complex involving this compound. As a result, data on the thermodynamics and energetics of binding, such as binding affinity (Kd), dissociation constant (Koff), or association constant (Kon), are unavailable.
Structure-Based Rational Design for Optimized Ligand-Target Specificity
The process of structure-based rational design requires detailed knowledge of a ligand interacting with its molecular target. Given the absence of an identified target and binding mode for this compound, this area of research has not been explored for this specific compound.
Design of Analogs with Altered Receptor Affinity/Selectivity
Information Deficit: The Obscurity of this compound in Scientific Literature
A comprehensive search of available scientific and research databases has revealed a significant lack of information regarding the chemical compound this compound. Specifically, there is no accessible data detailing its use as a mechanistic probe for investigating binding sites or its broader molecular mechanisms of biological interaction.
This absence of published research prevents a detailed analysis of this particular compound within the requested framework. The scientific community has not, to date, documented the synthesis, characterization, or application of this compound in studies related to molecular binding or as a tool for probing biological targets.
Consequently, the creation of an article focusing on its role as a mechanistic probe, including detailed research findings and data tables on its interaction with biological molecules, cannot be fulfilled at this time. Further research and publication on this specific compound would be required to provide the scientifically accurate and detailed information requested.
Environmental Fate and Chemical Degradation Pathways of 3 Bromo 6 Chloro N Cyclohexyl 2 Fluorobenzamide
Oxidative and Reductive Degradation in Abiotic Systems
Without access to experimental data, any attempt to provide information on the environmental fate and chemical degradation of this specific compound would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the behavior of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in the environment.
Sorption and Leaching Characteristics in Inanimate Matrices (e.g., soil models, inert materials)
Mobility Studies in Non-Biological Systems
Without primary or secondary research sources, it is not possible to construct the requested data tables or provide an authoritative account of this compound's environmental behavior. Further research and publication in peer-reviewed journals would be necessary to address these specific environmental parameters.
Future Research Directions and Unexplored Avenues for 3 Bromo 6 Chloro N Cyclohexyl 2 Fluorobenzamide
Development of Novel Synthetic Methodologies
The synthesis of N-substituted benzamides is a well-established area of organic chemistry. indexcopernicus.com Typically, these compounds are synthesized through the reaction of an acyl chloride with an appropriate amine. acs.org For 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, a plausible synthetic route would involve the reaction of 3-bromo-6-chloro-2-fluorobenzoyl chloride with cyclohexylamine (B46788).
Future research in this area could focus on developing more efficient, sustainable, and scalable synthetic methods. This could include:
Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including those with a carboxamide moiety.
Flow chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency.
Catalytic methods: Investigating novel catalysts for the amidation reaction could lead to milder reaction conditions and reduced waste.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Conventional Synthesis | Well-established, reliable | Long reaction times, potential for side products |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Specialized equipment required, scalability can be an issue |
| Flow Chemistry | High throughput, improved safety and control | Higher initial setup cost, requires process optimization |
| Novel Catalysis | Milder conditions, improved atom economy | Catalyst development and screening can be time-consuming |
Advanced Computational Investigations for Predictive Modeling
Computational chemistry offers powerful tools to predict the physicochemical properties and potential bioactivity of molecules. For this compound, advanced computational investigations could provide valuable insights into its behavior and guide experimental studies.
Future research directions in this area include:
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, molecular geometry, and vibrational frequencies of the molecule. chemrxiv.org This information is crucial for understanding its reactivity and spectroscopic properties.
Molecular Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding affinity and interaction modes of the compound with the target protein. indexcopernicus.com This can aid in the rational design of more potent analogs.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions, such as hydrogen bonds and halogen bonds, which are likely to be important for this molecule. nih.gov
Investigation of Halogen Bonding: The presence of bromine, chlorine, and fluorine atoms suggests that halogen bonding could play a significant role in the compound's interactions. nih.gov Computational studies can quantify the strength and directionality of these interactions.
A summary of potential computational approaches is provided in the table below:
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Understanding fundamental chemical properties |
| Molecular Docking | Binding affinity, interaction modes | Virtual screening, lead optimization in drug discovery |
| QTAIM | Nature of chemical bonds and intermolecular interactions | Elucidating the forces driving molecular recognition |
| Halogen Bonding Analysis | Strength and directionality of halogen bonds | Guiding the design of materials and bioactive molecules |
Exploration of Non-Biological Applications (e.g., Material Science Precursors, Chemical Sensors)
The unique combination of a halogenated aromatic ring and a cyclohexylamide group suggests that this compound could have applications beyond the biological realm.
Material Science Precursors: Fluorinated organic compounds are widely used in the development of advanced materials with unique properties such as thermal stability and hydrophobicity. researchgate.netresearchgate.netman.ac.uk This compound could serve as a monomer or a building block for the synthesis of novel polymers, liquid crystals, or functional coatings. The presence of multiple halogen atoms offers sites for further functionalization and polymerization.
Chemical Sensors: Benzamide (B126) derivatives have been explored as components of chemical sensors. mdpi.com The amide group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. These features, combined with the electronic effects of the halogen substituents, could be exploited to develop selective sensors for specific ions or molecules. For instance, carboxamide-based fluorescent sensors have been developed for the detection of metal ions. researchgate.net
The table below outlines potential non-biological applications:
| Application Area | Rationale | Potential Research Focus |
| Material Science | Presence of fluorine and other halogens can impart desirable properties to polymers. | Synthesis and characterization of polymers derived from the compound. |
| Chemical Sensors | The benzamide scaffold can be functionalized to create selective binding sites. | Development of fluorescent or electrochemical sensors based on the compound. |
Detailed Mechanistic Studies of Molecular Interactions at Sub-Cellular Levels
Should this compound exhibit biological activity, detailed mechanistic studies will be crucial to understand its mode of action at the molecular and sub-cellular levels.
Identification of Molecular Targets: The first step would be to identify the specific cellular components (e.g., enzymes, receptors) with which the compound interacts. Techniques such as affinity chromatography and proteomics can be employed for this purpose.
Characterization of Binding Interactions: Once a target is identified, biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) can be used to characterize the binding interactions in detail. These studies can reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). nih.govnih.gov
Cellular and Sub-cellular Localization: Fluorescence microscopy using a fluorescently tagged version of the compound could be used to determine its localization within cells, providing clues about its site of action.
A summary of potential mechanistic studies is provided below:
| Research Area | Techniques | Information Gained |
| Target Identification | Affinity chromatography, proteomics | Identification of the biological target(s) of the compound. |
| Binding Interaction Analysis | X-ray crystallography, NMR, ITC | Detailed understanding of the compound-target binding mode. |
| Sub-cellular Localization | Fluorescence microscopy | Determination of the compound's location within the cell. |
Q & A
Q. What are the established synthetic routes for 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step substitution and coupling reactions. For example:
- Bromination/Chlorination : Use NaBr or NBS (N-bromosuccinimide) in polar aprotic solvents like DMF under controlled temperatures (0–25°C) to achieve regioselectivity at the 3- and 6-positions .
- Amide Coupling : React the halogenated benzoyl chloride with cyclohexylamine in the presence of a base (e.g., triethylamine) in anhydrous THF. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol for >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on NMR to confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F) and NMR for cyclohexyl protons (multiplet at δ 1.2–2.0 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak ([M+H] at m/z ~358.95) and isotopic patterns for Br/Cl .
- IR : Identify amide C=O stretching (~1650 cm) and aryl halide vibrations (~500–600 cm) .
Q. How does the steric bulk of the cyclohexyl group influence the compound’s reactivity in downstream applications?
- Methodological Answer : The cyclohexyl group introduces steric hindrance, slowing nucleophilic attacks at the amide carbonyl. To assess this:
- Perform kinetic studies comparing reaction rates with linear vs. branched alkyl substituents.
- Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify steric hotspots .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL is recommended for refinement due to its robustness with twinned data and high-resolution structures.
- Challenges : Address disorder in the cyclohexyl ring using PART instructions in SHELXL. Validate thermal parameters (B-factors) to avoid overfitting .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .
Q. What strategies can mitigate contradictory bioactivity data when testing this compound against protein targets?
- Methodological Answer :
- Experimental Design : Replicate assays in triplicate under standardized conditions (pH 7.4, 25°C). Use positive controls (e.g., known kinase inhibitors) to validate assay reliability .
- Data Analysis : Apply multivariate statistics (PCA or cluster analysis) to identify outliers. Cross-reference with docking simulations (AutoDock Vina) to reconcile bioactivity with binding poses .
- Contradiction Resolution : If IC values vary, check for aggregation-prone behavior using dynamic light scattering (DLS) .
Q. How do electronic effects from the bromo, chloro, and fluoro substituents impact regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Probes : Conduct Suzuki-Miyaura couplings with varying aryl boronic acids. Monitor regioselectivity via LC-MS and compare with Hammett σ values (Br: +0.26, Cl: +0.23, F: +0.06) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate partial charges and Fukui indices, identifying the most electrophilic carbon for cross-coupling .
Q. What protocols ensure reproducibility in scaling up the synthesis from milligram to gram quantities?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., bromination). Monitor reaction progression in real-time via inline FTIR .
- Quality Control : Implement PAT (Process Analytical Technology) tools, such as HPLC with diode-array detection, to track intermediates and byproducts .
- Documentation : Adhere to FAIR data principles by publishing detailed synthetic protocols in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
